5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid; 98%
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Overview
Description
5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2088367-87-5. It has a molecular weight of 248.95 . The IUPAC name for this compound is 5-(aminocarbonyl)-2-(trifluoromethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BF3NO4/c10-8(11,12)17-6-2-1-4(7(13)14)3-5(6)9(15)16/h1-3,15-16H,(H2,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid, are often used in various chemical reactions. For instance, they are used in Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .Physical And Chemical Properties Analysis
This compound is typically stored at refrigerated temperatures .Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The mode of action of 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it participates in pathways involving carbon-carbon bond formation.
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid are likely influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be influenced by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerated environment .
Advantages and Limitations for Lab Experiments
5-C2TFPBA has several advantages when used in lab experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is non-toxic and non-irritating, making it safe to use in lab experiments. However, it is not as effective as other boronate esters, such as 5-chloro-2-(trifluoromethoxy)phenylboronic acid (5-Cl2TFPBA). Additionally, it is not as effective as other reagents in the detection of metal ions in biological samples.
Future Directions
There are several future directions for research on 5-C2TFPBA. One possible direction is to develop more effective methods for the synthesis of 5-C2TFPBA. Additionally, research could be done to develop more efficient methods for the detection of metal ions in biological samples. Finally, research could be done to explore the biochemical and physiological effects of 5-C2TFPBA.
Synthesis Methods
5-C2TFPBA is synthesized by reacting 5-chloro-2-(trifluoromethoxy)phenylboronic acid (5-Cl2TFPBA) with potassium carbonate in the presence of a catalyst, such as palladium. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at a temperature of 40-50°C. The reaction results in the formation of 5-C2TFPBA and potassium chloride.
Scientific Research Applications
5-C2TFPBA is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the detection of metal ions. It is also used in the synthesis of biologically active compounds, such as drugs and natural products. Additionally, it is used in the detection of metal ions in biological samples, such as proteins, enzymes, and DNA.
properties
IUPAC Name |
[5-carbamoyl-2-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO4/c10-8(11,12)17-6-2-1-4(7(13)14)3-5(6)9(15)16/h1-3,15-16H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVJPVFPITTYSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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